molecular formula C13H27NO2 B1594849 12-(Methylamino)dodecanoic acid CAS No. 7408-81-3

12-(Methylamino)dodecanoic acid

Cat. No.: B1594849
CAS No.: 7408-81-3
M. Wt: 229.36 g/mol
InChI Key: XTXRYZLZPWMJBM-UHFFFAOYSA-N
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Description

“12-(Methylamino)dodecanoic acid”, also known as “12-(Methylamino)lauric acid”, is a compound with the molecular formula CH3NH(CH2)11COOH . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula CH3NH(CH2)11COOH . It has a molecular weight of 229.36 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a solubility of 50 mg/mL in methanol . The compound has a molecular weight of 229.36 .

Scientific Research Applications

Energy Transfer in Langmuir-Blodgett Films

12-(Methylamino)dodecanoic acid (NBDDA) has been utilized in the study of interlayer excitation energy transfer within Langmuir-Blodgett films. A study by Yu, Vuorimaa, Tkachenko, & Lemmetyinen (1997) explored the interaction between pyrene-dodecanoic acid and NBD-dodecanoic acid in these films, revealing critical transfer distances and quenching effects.

Biotransformation for Chemical Industry

Dodecanoic acid derivatives are significant in the chemical industry for applications like nylon-6,12 production. Funk, Rimmel, Schorsch, Sieber, & Schmid (2017) investigated the biotransformation of dodecanoic acid methyl ester, derived from coconut oil, into dodecanedioic acid using Candida tropicalis, highlighting a sustainable production method.

Electrochemical and Morphological Study

The electrochemical polymerization of derivatives like 12-pyrrol-1′-yl dodecanoic acid has been studied for its potential in polymeric capacitors. Research by Silva, Nogueira, Araújo, da Silva Júnior, Navarro, Tonholo, & Ribeiro (2009) focused on the electrochemical properties and applications in energy storage devices.

Synthesis of Odd–Even Polyamides

This compound derivatives are key in the synthesis of novel polyamides, as shown by Cui & Yan (2005). Their study on polyamides 11,12 and 11,10 synthesized via step-heating melting-polycondensation emphasized its significance in material science.

Fluorine-Labeled Fatty Acid Analogs

In the field of imaging, fluorine-labeled fatty acid analogs like 12-difluoroamino-dodecanoic acid have been synthesized for potential use in positron-based or 19F NMR imaging. This was explored by Jewett & Ehrenkaufer (1983).

Bio-based Production of Industrial Chemicals

The compound's derivatives are pivotal in bio-based production routes for industrial chemicals like nylon 12. A study by Ladkau, Assmann, Schrewe, Julsing, Schmid, & Bühler (2016) optimized the conversion of dodecanoic acid methyl ester to 12-aminododecanoic acid methyl ester in Escherichia coli, demonstrating an innovative approach in material production.

Thermal Energy Storage

Research into the melting transition of dodecanoic acid (a related compound) for latent heat energy storage in solar thermal applications has been conducted by Desgrosseilliers, Whitman, Groulx, & White (2013), indicating its potential in renewable energy.

Polymer Analysis

The identification and characterization of polyamides derived from dodecanedioic acid are crucial for various applications. Wu, Hu, Jiang, Du, Jiang, & Wang (2013) used mass spectrometry to distinguish polyamides PA11 and PA1012, which are challenging to differentiate by other methods.

Safety and Hazards

When handling “12-(Methylamino)dodecanoic acid”, it’s important to avoid dust formation and breathing vapours, mist or gas . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and give artificial respiration if not breathing . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Biochemical Analysis

Biochemical Properties

12-(Methylamino)dodecanoic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for enzymes involved in peptide synthesis, such as peptidyl transferases . The methylamino group of this compound can form hydrogen bonds with the active sites of these enzymes, facilitating the formation of peptide bonds. Additionally, this compound can interact with transport proteins, aiding in the transport of peptides across cellular membranes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of specific receptors and enzymes. For example, it has been observed to affect the expression of genes involved in cellular metabolism and growth . By interacting with signaling molecules, this compound can alter the phosphorylation status of key proteins, thereby impacting cell function and behavior. Furthermore, this compound can affect cellular metabolism by serving as a precursor for the synthesis of bioactive peptides .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its methylamino and carboxylic acid groups . These interactions can lead to the inhibition or activation of enzyme activity, depending on the nature of the binding. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access . Additionally, it can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme temperatures or pH levels . Over time, the degradation products of this compound can accumulate, potentially affecting its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote the synthesis of bioactive peptides . At higher doses, it can exhibit toxic effects, such as cellular apoptosis and necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects. Researchers must carefully optimize the dosage of this compound to balance its beneficial and toxic effects in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation . It can be metabolized by enzymes such as aminopeptidases and carboxypeptidases, which cleave the terminal amino and carboxyl groups, respectively . This compound can also interact with cofactors, such as adenosine triphosphate (ATP), to facilitate the formation of peptide bonds. The metabolic flux of this compound can influence the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue type and metabolic activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall biological activity

Properties

IUPAC Name

12-(methylamino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXRYZLZPWMJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224986
Record name 12-(Methylamino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7408-81-3
Record name 12-Methylaminolauric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7408-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Methylaminolauric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007408813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-(Methylamino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-(methylamino)dodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 12-METHYLAMINOLAURIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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